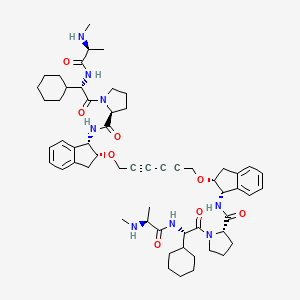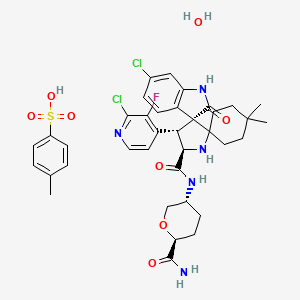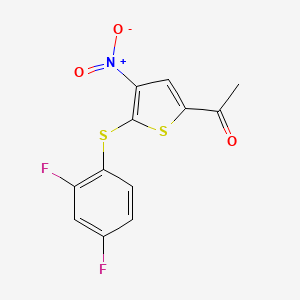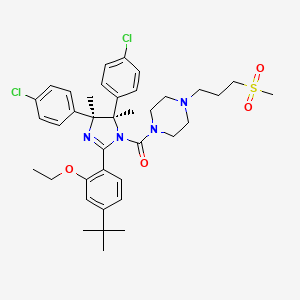
Filanesib
Overview
Description
Filanesib, also known as ARRY-520, is a small molecule inhibitor of kinesin spindle protein (KIF11). It has been proposed as a potential treatment for various cancers, particularly multiple myeloma. This compound works by inhibiting the function of KIF11, which is essential for the proper separation of chromosomes during cell division .
Mechanism of Action
Target of Action
Filanesib, also known as ARRY-520, is a highly selective, targeted inhibitor of the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the assembly and maintenance of the bipolar spindle, which is essential for cell division .
Mode of Action
This compound interacts with KSP, inhibiting its function and causing mitotic arrest . This arrest prevents the formation of a bipolar spindle, leading to the creation of a monopolar spindle . The monopolar spindle prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .
Biochemical Pathways
The inhibition of KSP by this compound affects the normal cell division process, leading to a massive, uncontrolled cell division, proliferation, and growth . This disruption in the cell division process leads to cell death or apoptosis, particularly in rapidly proliferating cancer cells .
Result of Action
The inhibition of KSP by this compound leads to mitotic arrest, which subsequently leads to cell death or apoptosis of the immensely proliferating cancer cells . This can result in marked tumor regression in preclinical models of human solid tumors and human leukemias, often leading to durable responses .
Action Environment
For example, the sensitivity of cancer cells to this compound has been correlated with the level of expression of the protein Bax .
Biochemical Analysis
Biochemical Properties
Filanesib interacts with the kinesin spindle protein (KSP), a key player in mitotic spindle formation . By inhibiting KSP, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death . The IC50 value of this compound for human KSP is 6 nM, indicating its potent inhibitory activity .
Cellular Effects
This compound has demonstrated significant activity against a broad range of human and rodent tumor cell lines, including various leukemias and solid tumors . It induces cell death by apoptosis in vitro . This compound causes accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner . It also induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the kinesin spindle protein (KSP), inhibiting its function and leading to mitotic arrest . This disruption of the mitotic spindle formation leads to cell cycle arrest and subsequent cell death .
Temporal Effects in Laboratory Settings
This compound demonstrates rapid activity, with effects observed as early as 15 minutes after exposure . It has been shown to induce monopolar spindle formation . The half-life for this compound is approximately 70 hours .
Subcellular Localization
This compound acts on the kinesin spindle protein (KSP), which is involved in the formation of the mitotic spindle . Therefore, it is likely that this compound localizes to the mitotic spindle during cell division.
Preparation Methods
The synthesis of Filanesib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a thiadiazole ring, followed by the addition of a difluorophenyl group and an aminopropyl side chain. The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Filanesib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Filanesib has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: this compound is used as a tool compound to study the function of KIF11 and its role in cell division.
Biology: Researchers use this compound to investigate the mechanisms of mitotic arrest and apoptosis in cancer cells.
Medicine: this compound is being evaluated in clinical trials for the treatment of multiple myeloma and other cancers. .
Industry: This compound is being developed by pharmaceutical companies as a potential cancer therapeutic
Comparison with Similar Compounds
Filanesib is unique among KIF11 inhibitors due to its high potency and selectivity. Similar compounds include:
Ispinesib (SB-715992): Another KIF11 inhibitor with a similar mechanism of action but different chemical structure.
Monastrol: A less potent KIF11 inhibitor that also induces mitotic arrest but has a different binding mode.
This compound’s uniqueness lies in its ability to induce durable responses in preclinical models and its promising activity in clinical trials, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXISKGBWFTGEI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237086 | |
| Record name | Filanesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KSP has been identified as an attractive drug target against cancer. Cancer results when normal cellular processes go awry and lead to a massive, uncontrolled cell division, proliferation, and growth. Inhibitors of KSP cause mitotic arrest by preventing the formation of bipolar spindle. The monopolar spindle thus prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus. This compound is a highly potent KSP inhibitor that demonstrates subnanomolar potency in both enzymatic and cellular assays and causes mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells. | |
| Record name | Filanesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
885060-09-3 | |
| Record name | Filanesib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885060-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filanesib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885060093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filanesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filanesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FILANESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A49OSO368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

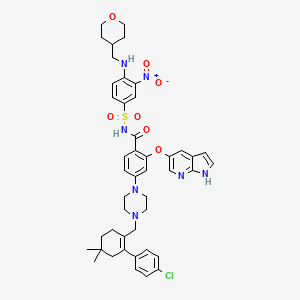
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

